molecular formula C22H26FN3O5S B3459620 ETHYL 4-{2-[N-(4-METHYLPHENYL)4-FLUOROBENZENESULFONAMIDO]ACETYL}PIPERAZINE-1-CARBOXYLATE

ETHYL 4-{2-[N-(4-METHYLPHENYL)4-FLUOROBENZENESULFONAMIDO]ACETYL}PIPERAZINE-1-CARBOXYLATE

Cat. No.: B3459620
M. Wt: 463.5 g/mol
InChI Key: RWLCZAQYDGYMMY-UHFFFAOYSA-N
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Description

ETHYL 4-{2-[N-(4-METHYLPHENYL)4-FLUOROBENZENESULFONAMIDO]ACETYL}PIPERAZINE-1-CARBOXYLATE is a complex organic compound that features a piperazine ring, a sulfonamide group, and a fluorobenzene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by the reaction with ethyl chloroformate to introduce the ester group .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-{2-[N-(4-METHYLPHENYL)4-FLUOROBENZENESULFONAMIDO]ACETYL}PIPERAZINE-1-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group or the fluorobenzene moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.

Scientific Research Applications

ETHYL 4-{2-[N-(4-METHYLPHENYL)4-FLUOROBENZENESULFONAMIDO]ACETYL}PIPERAZINE-1-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activity.

    Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules.

    Biological Studies: Researchers investigate its interactions with biological targets and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of ETHYL 4-{2-[N-(4-METHYLPHENYL)4-FLUOROBENZENESULFONAMIDO]ACETYL}PIPERAZINE-1-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can inhibit enzyme activity by mimicking the natural substrate, while the fluorobenzene moiety may enhance binding affinity through hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 4-{2-[N-(4-METHYLPHENYL)4-FLUOROBENZENESULFONAMIDO]ACETYL}PIPERAZINE-1-CARBOXYLATE is unique due to its combination of a piperazine ring, a sulfonamide group, and a fluorobenzene moiety, which confer specific chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

ethyl 4-[2-(N-(4-fluorophenyl)sulfonyl-4-methylanilino)acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O5S/c1-3-31-22(28)25-14-12-24(13-15-25)21(27)16-26(19-8-4-17(2)5-9-19)32(29,30)20-10-6-18(23)7-11-20/h4-11H,3,12-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWLCZAQYDGYMMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CN(C2=CC=C(C=C2)C)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ETHYL 4-{2-[N-(4-METHYLPHENYL)4-FLUOROBENZENESULFONAMIDO]ACETYL}PIPERAZINE-1-CARBOXYLATE
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ETHYL 4-{2-[N-(4-METHYLPHENYL)4-FLUOROBENZENESULFONAMIDO]ACETYL}PIPERAZINE-1-CARBOXYLATE
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ETHYL 4-{2-[N-(4-METHYLPHENYL)4-FLUOROBENZENESULFONAMIDO]ACETYL}PIPERAZINE-1-CARBOXYLATE
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ETHYL 4-{2-[N-(4-METHYLPHENYL)4-FLUOROBENZENESULFONAMIDO]ACETYL}PIPERAZINE-1-CARBOXYLATE
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ETHYL 4-{2-[N-(4-METHYLPHENYL)4-FLUOROBENZENESULFONAMIDO]ACETYL}PIPERAZINE-1-CARBOXYLATE
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ETHYL 4-{2-[N-(4-METHYLPHENYL)4-FLUOROBENZENESULFONAMIDO]ACETYL}PIPERAZINE-1-CARBOXYLATE

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